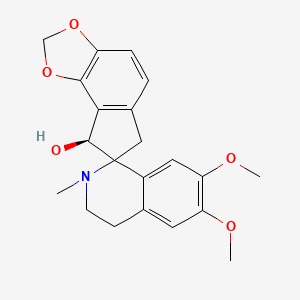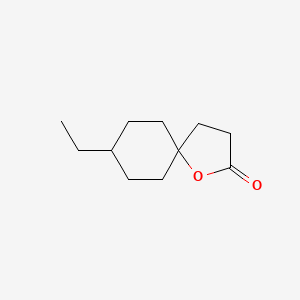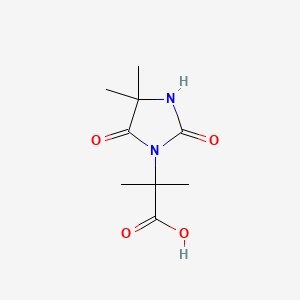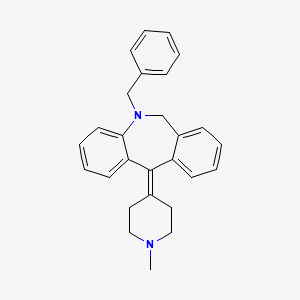
EX-10-542A free base
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of EX-10-542A free base involves several steps, starting from the appropriate precursors. The key steps include:
Formation of the Morphanthridine Core: This involves the cyclization of suitable precursors under controlled conditions to form the morphanthridine core.
Introduction of the Benzyl Group: The benzyl group is introduced through a substitution reaction, typically using benzyl halides in the presence of a base.
Formation of the Piperidylidene Moiety: This step involves the reaction of the intermediate with N-methylpiperidine under specific conditions to form the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving:
Batch or Continuous Flow Reactors: To ensure consistent reaction conditions and scalability.
Purification Steps: Including crystallization, distillation, and chromatography to achieve high purity.
化学反応の分析
Types of Reactions
EX-10-542A free base undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: It undergoes substitution reactions, particularly at the benzyl and piperidylidene moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like benzyl halides and N-methylpiperidine are commonly used.
Major Products
科学的研究の応用
EX-10-542A free base has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for synthesizing complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of EX-10-542A free base involves its interaction with specific molecular targets and pathways. It is known to:
Bind to Receptors: It interacts with certain receptors in biological systems, modulating their activity.
Influence Enzymatic Activity: It can inhibit or activate specific enzymes, affecting various biochemical pathways.
Modulate Gene Expression: It has been shown to influence the expression of certain genes, leading to changes in cellular functions.
類似化合物との比較
Similar Compounds
EX-10-542A Maleate: A salt form of EX-10-542A with different solubility and stability properties.
Other Morphanthridine Derivatives: Compounds with similar core structures but different substituents, leading to varied properties and applications.
Uniqueness
EX-10-542A free base is unique due to its specific structural features, which confer distinct chemical and biological properties.
特性
CAS番号 |
3297-28-7 |
|---|---|
分子式 |
C27H28N2 |
分子量 |
380.5 g/mol |
IUPAC名 |
5-benzyl-11-(1-methylpiperidin-4-ylidene)-6H-benzo[c][1]benzazepine |
InChI |
InChI=1S/C27H28N2/c1-28-17-15-22(16-18-28)27-24-12-6-5-11-23(24)20-29(19-21-9-3-2-4-10-21)26-14-8-7-13-25(26)27/h2-14H,15-20H2,1H3 |
InChIキー |
DEBHUBICAZKJGI-UHFFFAOYSA-N |
正規SMILES |
CN1CCC(=C2C3=CC=CC=C3CN(C4=CC=CC=C42)CC5=CC=CC=C5)CC1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


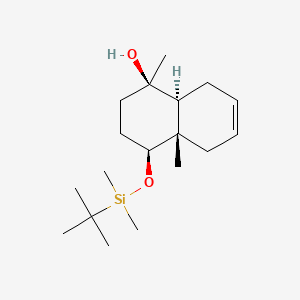
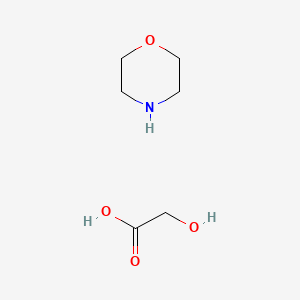
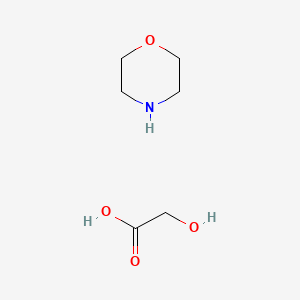
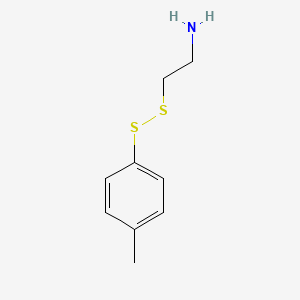
![2,3,13,14-tetrazapentacyclo[12.8.0.03,12.04,9.015,20]docosa-1,4,6,8,10,12,15,17,19,21-decaene](/img/structure/B12801701.png)



